molecular formula C9H10ClF4N B13553885 {[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride CAS No. 2803855-79-8

{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

Cat. No.: B13553885
CAS No.: 2803855-79-8
M. Wt: 243.63 g/mol
InChI Key: LMNPNRJHMGUAIE-UHFFFAOYSA-N
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Description

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the introduction of fluorine atoms into an aromatic ring followed by the attachment of an amine group. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by nucleophilic substitution to introduce the amine group. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of a fluorinated aromatic ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2803855-79-8

Molecular Formula

C9H10ClF4N

Molecular Weight

243.63 g/mol

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10;/h2-4,14H,5H2,1H3;1H

InChI Key

LMNPNRJHMGUAIE-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)C(F)(F)F)F.Cl

Origin of Product

United States

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